molecular formula C13H10N2O7 B13978254 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate

Cat. No.: B13978254
M. Wt: 306.23 g/mol
InChI Key: IUBLPUIFYHHZIV-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate is an organic compound that features a maleimide group and a nitrophenyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate typically involves the reaction of maleimide derivatives with nitrophenyl carbonate. One common method involves the reaction of N-hydroxysuccinimide (NHS) ester of maleimide with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate involves the formation of covalent bonds with nucleophiles. The maleimide group reacts with thiol groups to form stable thioether bonds, which is useful in bioconjugation applications. The nitrophenyl carbonate group can be displaced by nucleophiles, facilitating the attachment of various functional groups to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl (4-nitrophenyl) carbonate is unique due to the presence of both a maleimide group and a nitrophenyl carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in organic synthesis and bioconjugation .

Properties

Molecular Formula

C13H10N2O7

Molecular Weight

306.23 g/mol

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C13H10N2O7/c16-11-5-6-12(17)14(11)7-8-21-13(18)22-10-3-1-9(2-4-10)15(19)20/h1-6H,7-8H2

InChI Key

IUBLPUIFYHHZIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCN2C(=O)C=CC2=O

Origin of Product

United States

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